molecular formula C19H20N4S2 B2773386 2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105199-14-1

2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

Cat. No. B2773386
CAS RN: 1105199-14-1
M. Wt: 368.52
InChI Key: GLBPVZVTZIKQKE-UHFFFAOYSA-N
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Description

The compound “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” belongs to a class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a piperazine ring, a phenyl group, and various other functional groups . The exact structure would depend on the specific substituents in the compound.


Chemical Reactions Analysis

The chemical reactions of “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” would depend on its functional groups. Similar compounds often show reactivity at the piperazine nitrogen atoms and any other functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” would depend on its specific structure. Similar compounds often have moderate solubility in water and are stable under normal conditions .

Scientific Research Applications

  • Antimicrobial and Antilipase Activities : A study by Başoğlu et al. (2013) described the synthesis of compounds containing 1,3,4-thiadiazole and their screening for antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities (Başoğlu et al., 2013).

  • Anticonvulsant Activity : Foroumadi et al. (2000) synthesized 5-aryl-1,3,4-thiadiazole derivatives and tested them for anticonvulsant activity. They found that 2-amino derivatives displayed anticonvulsant activity, which was not mediated through benzodiazepine receptors (Foroumadi et al., 2000).

  • Binding to Human Serum Albumin : Karthikeyan et al. (2017) investigated the binding of a thiadiazole derivative to human serum albumin, providing insights into its pharmacokinetic mechanism. The study explored binding kinetics and structural changes of human serum albumin upon binding (Karthikeyan et al., 2017).

  • Insecticidal Assessment : Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and evaluated their insecticidal effects against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Anticancer Activity : Gomha et al. (2017) synthesized thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety and evaluated them as potent anticancer agents. They found that some compounds showed significant anticancer activity, suggesting a promising avenue for the development of new anticancer drugs (Gomha et al., 2017).

  • Antibacterial Activity : Palekar et al. (2009) synthesized bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide. These compounds were screened for antibacterial activities against various bacteria and fungi strains, showing potential antibacterial activity (Palekar et al., 2009).

Safety And Hazards

The safety and hazards associated with “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” would depend on its specific structure and properties. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future research directions for “2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” could include further studies on its synthesis, properties, and potential applications. Similar compounds have been studied for their potential use in treating neurological disorders like Alzheimer’s disease .

properties

IUPAC Name

2-benzylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S2/c1-3-7-16(8-4-1)15-24-19-21-20-18(25-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPVZVTZIKQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole

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